2-(4-Bromophenyl)-N-hydroxyacetimidamidehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-N-hydroxyacetimidamidehydrochloride is an organic compound that features a bromophenyl group attached to an N-hydroxyacetimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-N-hydroxyacetimidamidehydrochloride typically involves the reaction of 4-bromobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then subjected to a Beckmann rearrangement to yield the desired compound. The reaction conditions often include the use of acidic catalysts and controlled temperatures to ensure the successful conversion of intermediates .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-N-hydroxyacetimidamidehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the N-hydroxy group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromophenyl)-N-hydroxyacetimidamidehydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiproliferative agent.
Medicine: Explored for its potential therapeutic effects in treating cancer and microbial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-N-hydroxyacetimidamidehydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.
4-Bromophenylacetic acid: Used in the synthesis of various organic compounds.
4-Bromophenylpiperazine: Investigated for its potential therapeutic effects in neurological disorders.
Uniqueness
2-(4-Bromophenyl)-N-hydroxyacetimidamidehydrochloride is unique due to its specific structural features and the presence of both a bromophenyl group and an N-hydroxyacetimidamide moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C8H10BrClN2O |
---|---|
Molecular Weight |
265.53 g/mol |
IUPAC Name |
2-(4-bromophenyl)-N'-hydroxyethanimidamide;hydrochloride |
InChI |
InChI=1S/C8H9BrN2O.ClH/c9-7-3-1-6(2-4-7)5-8(10)11-12;/h1-4,12H,5H2,(H2,10,11);1H |
InChI Key |
PYCPWNHUWRKYGE-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C/C(=N/O)/N)Br.Cl |
Canonical SMILES |
C1=CC(=CC=C1CC(=NO)N)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.